Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate
Description
Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate is a complex triazine-derived compound characterized by a central 1,3,5-triazine ring substituted with a 4-chlorophenyl group and two hydroxy-phenoxy-propanesulphonate moieties. The disodium salt form enhances its water solubility, making it suitable for applications in industrial detergents, pharmaceuticals, or materials requiring hydrophilic properties.
Properties
CAS No. |
83803-41-2 |
|---|---|
Molecular Formula |
C27H24ClN3Na2O10S2 |
Molecular Weight |
696.1 g/mol |
IUPAC Name |
disodium;3-[2-[4-(4-chlorophenyl)-6-[2-hydroxy-6-(3-sulfonatopropoxy)phenyl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C27H26ClN3O10S2.2Na/c28-18-11-9-17(10-12-18)25-29-26(23-19(32)5-1-7-21(23)40-13-3-15-42(34,35)36)31-27(30-25)24-20(33)6-2-8-22(24)41-14-4-16-43(37,38)39;;/h1-2,5-12,32-33H,3-4,13-16H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
AEDBRSGKPLSQJW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCS(=O)(=O)[O-])C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4OCCCS(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves multiple steps, starting with the formation of the triazine ring. The triazine ring is typically synthesized through a cyclization reaction involving cyanuric chloride and an amine derivative. The chlorophenyl group is introduced via a substitution reaction, followed by the attachment of the phenyleneoxy groups through etherification reactions. Finally, the propanesulfonate groups are added via sulfonation reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the triazine ring and prevent side reactions. The final product is purified using crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can modify the triazine ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonate derivatives, reduced triazine compounds, and substituted chlorophenyl derivatives .
Scientific Research Applications
Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a colorant in cosmetic products and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes and proteins, altering their activity. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes. The chlorophenyl group contributes to its binding affinity with target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound’s structural analogs share the 1,3,5-triazine backbone but differ in substituents, which critically influence their physicochemical properties and applications.
Table 1: Key Structural and Functional Differences
Solubility and Stability
- The target disodium compound exhibits superior water solubility due to its ionic sulphonate groups, whereas the sulfonamide analog () has moderate solubility.
- The morpholino derivative () demonstrates pH-dependent solubility (via benzoic acid) and improved membrane permeability, making it more suited for drug delivery than industrial uses .
Research Findings and Implications
- Sulphonates vs. Sulfonamides : Sulphonate salts (target compound) offer superior ionic strength and thermal stability in aqueous systems compared to sulfonamides, which may degrade under acidic conditions .
- Morpholino vs. Hydroxy-Phenoxy: Morpholino substituents () enhance lipid solubility, critical for drug candidates, whereas hydroxy-phenoxy groups (target compound) favor environmental compatibility in industrial formulations.
- Chlorophenyl Substitution : The 4-chlorophenyl group in all analogs contributes to electron-withdrawing effects, stabilizing the triazine ring and enabling electrophilic substitution reactions.
Biological Activity
Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate (CAS No. 83803-41-2) is a synthetic compound with a complex structure that exhibits various biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and research.
Chemical Structure and Properties
- Molecular Formula : C27H24ClN3Na2O10S2
- Molecular Weight : 696.1 g/mol
- IUPAC Name : Disodium 3-[2-[4-(4-chlorophenyl)-6-[2-hydroxy-6-(3-sulfonatopropoxy)phenyl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propane-1-sulfonate
The compound features a triazine core linked to chlorophenyl and phenyleneoxy groups, which contribute to its solubility and biological interactions.
This compound interacts with various molecular targets in biological systems:
- Enzyme Inhibition : The triazine ring can inhibit specific enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cell growth and metabolism .
- Cell Proliferation : The compound exhibits antiproliferative effects against several cancer cell lines by inducing apoptosis through the modulation of BAX and Bcl-2 protein levels .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.20 | PI3K/mTOR inhibition |
| MCF-7 (Breast) | 1.25 | Induction of apoptosis |
| HeLa (Cervical) | 1.03 | Modulation of cell cycle proteins |
These results indicate that this compound has significant cytotoxic activity against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial effects against specific strains of bacteria; however, detailed data on its spectrum of activity is still limited.
Study on Cancer Cell Lines
In a controlled laboratory setting, this compound was tested on various cancer cell lines:
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : Significant reductions in cell viability were observed at concentrations correlating with the IC50 values mentioned earlier.
- : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Applications in Research and Industry
This compound is being explored for multiple applications:
- Biochemical Assays : Used as a reagent for studying cellular processes.
- Therapeutics : Investigated for potential use in cancer therapies due to its selective cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
